Alogliptin Benzoate
Description
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582095 | |
| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850649-62-6 | |
| Record name | Alogliptin benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOGLIPTIN BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Alogliptin Benzoate: An In-depth Technical Guide
Introduction
Alogliptin benzoate is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is an oral antihyperglycemic agent approved for the management of type 2 diabetes mellitus (T2DM) as an adjunct to diet and exercise.[1][3] By targeting the DPP-4 enzyme, alogliptin enhances the body's natural incretin system, leading to improved glycemic control in a glucose-dependent manner.[4][5] This document provides a comprehensive overview of the pharmacological properties of alogliptin, including its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, tailored for researchers and drug development professionals.
Mechanism of Action
Alogliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is a serine protease widely expressed on the surface of various cells and is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][6]
These incretin hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[3]
-
Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][7]
In patients with T2DM, the incretin effect is often diminished.[3][5] Alogliptin, by competitively inhibiting DPP-4, prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity and increasing their plasma concentrations.[1][5] This enhancement of the incretin system improves glycemic control.[1] A key characteristic of alogliptin is its high selectivity for DPP-4, with over 10,000-fold greater selectivity compared to related proteases like DPP-8 and DPP-9, which may minimize the risk of off-target effects.[1][2][8]
Pharmacodynamics
The pharmacodynamic effects of alogliptin are characterized by potent and sustained inhibition of the DPP-4 enzyme, leading to measurable changes in incretin hormones and glucose levels.
-
DPP-4 Inhibition : Single oral doses of alogliptin (12.5 mg to 800 mg) result in peak DPP-4 inhibition of over 93% within 2 to 3 hours.[9][10] With once-daily dosing of 25 mg, DPP-4 inhibition remains above 80% for 24 hours.[9][10] After 14 days of dosing, mean peak inhibition ranges from 94% to 99%, and inhibition at 24 hours post-dose is between 82% and 97%.[2][11]
-
Incretin and Glucose Levels : Alogliptin administration leads to a three- to four-fold increase in active GLP-1 levels compared to placebo.[10] This results in decreased postprandial glucagon, reduced fasting plasma glucose (FPG), and lower two-hour postprandial glucose levels.[7][10]
Table 1: Summary of Alogliptin Pharmacodynamic Properties
| Parameter | Value / Observation | Reference(s) |
| Peak DPP-4 Inhibition (single dose) | >93% (across 12.5 mg - 800 mg doses) | [9][10] |
| Time to Peak Inhibition | 2 - 3 hours | [9][10] |
| DPP-4 Inhibition at 24 hours (≥25 mg dose) | >80% | [9][10] |
| Peak DPP-4 Inhibition (14-day dosing) | 94% - 99% | [2][11] |
| 2-hour Postprandial Glucose Change (vs. Placebo) | -30 mg/dL (vs. +17 mg/dL for placebo) | [7][10] |
| Active GLP-1 Exposure (24h) | 3- to 4-fold greater than placebo | [10] |
Pharmacokinetics
Alogliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, wide distribution, limited metabolism, and predominantly renal excretion.
Table 2: Key Pharmacokinetic Parameters of Alogliptin (25 mg dose)
| Parameter | Value | Reference(s) |
| Absorption | ||
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | [1][8][9] |
| Absolute Bioavailability | ~100% | [1][9][10] |
| Effect of Food | No significant effect | [1][10] |
| Distribution | ||
| Volume of Distribution (Vd) | 417 L | [1][8][10] |
| Plasma Protein Binding | ~20% | [1][8][10] |
| Metabolism | ||
| Primary Metabolic Enzymes | CYP2D6 and CYP3A4 (limited metabolism) | [1][9] |
| Metabolites | M-I (N-demethylated, active, <1%)M-II (N-acetylated, inactive, <6%) | [1][7][10][12] |
| Excretion | ||
| Terminal Half-life (t½) | ~21 hours | [1][8][10] |
| Systemic Clearance | 14.0 L/hr | [1][10] |
| Renal Clearance | 9.6 L/hr (indicates active tubular secretion) | [1][10] |
| Primary Route of Elimination | Renal (60% - 76% as unchanged drug) | [1][9][10] |
| Fecal Excretion | ~13% | [1][10] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of alogliptin in improving glycemic control in adults with T2DM, both as a monotherapy and as an add-on to other antihyperglycemic agents.
-
Monotherapy : In a 26-week trial, alogliptin 25 mg daily significantly reduced HbA1c from a mean baseline of 8.0% compared to placebo.[10]
-
Combination Therapy : As an add-on therapy to metformin or pioglitazone, alogliptin 25 mg once daily resulted in statistically significant reductions in HbA1c compared to placebo over 16 weeks.[13] Efficacy has also been shown in combination with sulfonylureas and insulin.[2][14]
Table 3: Summary of Alogliptin Efficacy in Key Clinical Trials
| Trial Design | Treatment Arm | Mean Baseline HbA1c | Mean Change in HbA1c from Baseline | Reference(s) |
| 26-Week Monotherapy vs. Placebo | Alogliptin 25 mg | 8.0% | -0.59% | [11] |
| Placebo | 8.0% | -0.02% | [11] | |
| 16-Week Add-on to Metformin vs. Placebo | Alogliptin 25 mg + Metformin | N/A | -0.69% (placebo-corrected) | [13] |
| 16-Week Add-on to Pioglitazone vs. Placebo | Alogliptin 25 mg + Pioglitazone | N/A | -0.52% (placebo-corrected) | [13] |
| Add-on to Glyburide | Alogliptin | N/A | -0.6% | [2] |
| Add-on to Insulin | Alogliptin | N/A | -0.6% | [2] |
Dosing Recommendations:
-
Standard Dose : 25 mg once daily.[8]
-
Moderate Renal Impairment (CrCl ≥30 to <60 mL/min) : 12.5 mg once daily.[10][11]
-
Severe Renal Impairment (CrCl <30 mL/min) or ESRD : 6.25 mg once daily.[10][11]
Safety and Tolerability
Alogliptin is generally well-tolerated. The safety profile has been evaluated in numerous clinical trials, including long-term observational studies.[15]
-
Common Adverse Reactions : The most frequently reported adverse events (≥4% and more common than placebo) include nasopharyngitis, headache, and upper respiratory tract infection.[8][9]
-
Serious Adverse Reactions :
-
Pancreatitis : Cases of acute pancreatitis have been reported. If pancreatitis is suspected, alogliptin should be discontinued.[1]
-
Hypersensitivity Reactions : Serious reactions such as anaphylaxis, angioedema, and Stevens-Johnson syndrome have been observed.[1]
-
Hepatic Effects : Postmarketing reports include fatal and nonfatal hepatic failure.[1]
-
Heart Failure : An increased risk of hospitalization for heart failure has been noted, particularly in patients with pre-existing heart or kidney disease.[1][16]
-
Severe Arthralgia : Severe and disabling joint pain has been reported as a class effect of DPP-4 inhibitors.[1]
-
Bullous Pemphigoid : This skin reaction has been reported and requires discontinuation of the drug.[15][17]
-
-
Hypoglycemia : The risk of hypoglycemia is low when alogliptin is used as monotherapy but increases when used in combination with insulin or insulin secretagogues like sulfonylureas.[1][8]
-
Drug Interactions :
Experimental Protocols & Visualizations
In Vitro DPP-4 Inhibition Assay (General Protocol)
A common method to determine the inhibitory potential of a compound like alogliptin against the DPP-4 enzyme involves a fluorometric assay.
Methodology:
-
Enzyme and Substrate Preparation : Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) are prepared in an appropriate assay buffer (e.g., Tris-HCl).
-
Compound Dilution : Alogliptin is serially diluted to create a range of concentrations to be tested.
-
Incubation : The DPP-4 enzyme is pre-incubated with the various concentrations of alogliptin (or vehicle control) for a defined period at a constant temperature (e.g., 37°C).
-
Reaction Initiation : The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Signal Detection : The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader at specific excitation and emission wavelengths.
-
Data Analysis : The rate of reaction is calculated. The percentage of inhibition at each alogliptin concentration is determined relative to the vehicle control. An IC50 (half-maximal inhibitory concentration) value is then calculated by fitting the data to a dose-response curve.
Phase 3 Clinical Trial Design (Illustrative Example)
The efficacy and safety of alogliptin are typically confirmed in large-scale, randomized, double-blind, placebo-controlled Phase 3 trials.
Methodology:
-
Patient Screening & Enrollment : Patients with T2DM who meet specific inclusion criteria (e.g., age, baseline HbA1c) and have no exclusion criteria are enrolled.
-
Stratification & Randomization : Participants are often stratified based on their background antidiabetic therapy (e.g., drug-naïve, on metformin).[19] They are then randomized in a 1:1 ratio to receive either alogliptin (e.g., 25 mg) or a matching placebo.
-
Treatment Period : Patients receive the assigned treatment once daily for a specified duration (e.g., 16, 26, or 52 weeks).[13][20]
-
Efficacy Assessment : The primary endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[13][20] Secondary endpoints often include changes in FPG and the proportion of patients achieving a target HbA1c (e.g., <7.0%).[13]
-
Safety Monitoring : Adverse events, laboratory data, and vital signs are monitored throughout the study.
-
Statistical Analysis : The treatment groups are compared using appropriate statistical methods (e.g., ANCOVA) to determine the significance of the observed differences in efficacy and safety endpoints.
This compound is a well-characterized DPP-4 inhibitor with a favorable pharmacological profile for the treatment of type 2 diabetes mellitus. Its potent and highly selective mechanism of action leads to sustained improvements in glycemic control. The pharmacokinetic properties of alogliptin, including its high bioavailability and long half-life, support a convenient once-daily dosing regimen. Clinical data confirm its efficacy in reducing HbA1c and FPG, with a generally neutral effect on body weight and a low intrinsic risk of hypoglycemia. The safety profile is well-established, although awareness of potential serious adverse events such as pancreatitis and heart failure is critical for appropriate patient management.
References
- 1. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. d-nb.info [d-nb.info]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Alogliptin: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Monograph: Alogliptin (Nesina) [ebmconsult.com]
- 8. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. medscape.com [medscape.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficacy and safety of alogliptin in patients with type 2 diabetes mellitus: A multicentre randomized double-blind placebo-controlled Phase 3 study in mainland China, Taiwan, and Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drc.bmj.com [drc.bmj.com]
- 16. Alogliptin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Alogliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Alogliptin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. A Randomized Phase 3 Study Evaluating the Efficacy and Safety of Alogliptin in Pediatric Participants with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Alogliptin: A Technical Guide
Introduction
Alogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), developed for the management of type 2 diabetes mellitus. Its mechanism of action, which involves enhancing the levels of endogenous incretin hormones, offers a targeted approach to glycemic control with a low risk of hypoglycemia. This technical guide provides an in-depth overview of the discovery of alogliptin, its detailed synthesis pathway, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.
Discovery of Alogliptin
Alogliptin was discovered and developed by Takeda Pharmaceutical Company.[1] The journey to its discovery began with the identification of quinazolinone-based compounds as effective inhibitors of the DPP-4 enzyme.[1] However, these initial compounds suffered from a short metabolic half-life due to the oxidation of the A-ring phenyl group.[1]
Through a process of structure-based design and optimization, researchers at Takeda replaced the quinazolinone core with a pyrimidinedione structure. This modification led to the identification of alogliptin (initially coded as SYR-322), which demonstrated potent DPP-4 inhibition (IC50 < 10 nM) and exceptional selectivity of over 10,000-fold against the closely related serine proteases DPP-8 and DPP-9.[2] This high selectivity is a key feature of alogliptin, minimizing the potential for off-target effects.[3]
Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement
Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[4] DPP-4 is responsible for the rapid degradation of two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[5]
By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP.[4][5] This leads to several downstream effects that contribute to lower blood glucose levels:
-
Glucose-dependent insulin secretion: GLP-1 and GIP stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[5]
-
Suppression of glucagon secretion: GLP-1 suppresses the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[5]
-
Delayed gastric emptying and increased satiety: GLP-1 slows down the rate at which food leaves the stomach and promotes a feeling of fullness, contributing to better postprandial glucose control.[6]
The following diagram illustrates the signaling pathway of alogliptin's mechanism of action.
Chemical Synthesis Pathway
Several synthetic routes for alogliptin have been reported. A common and efficient process involves the reaction of a substituted pyrimidinedione intermediate with a chiral aminopiperidine derivative. The following diagram and experimental protocol detail a representative synthesis pathway.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on published synthesis routes.[2]
Step 1: Synthesis of 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
To a solution of 6-chlorouracil in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) and lithium bromide (LiBr).
-
Add 2-(bromomethyl)benzonitrile to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzyluracil derivative.
Step 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Dissolve the product from Step 1 in a mixture of DMF and tetrahydrofuran (THF).
-
Add sodium hydride (NaH) to the solution, followed by the addition of iodomethane.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work up the reaction as described in Step 1 to isolate the 1,3-disubstituted uracil intermediate.
Step 3: Synthesis of Alogliptin (Free Base)
-
To a solution of the 1,3-disubstituted uracil from Step 2 in a solvent system like aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and a base such as potassium carbonate (K2CO3).
-
Heat the reaction mixture to reflux and monitor for completion.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
The filtrate containing the alogliptin free base can be used directly in the next step or purified by column chromatography.
Step 4: Formation of this compound
-
To the solution containing the alogliptin free base, add a solution of benzoic acid in ethanol.
-
Stir the mixture to allow for the formation of the benzoate salt, which will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield this compound.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of alogliptin have been extensively studied in healthy subjects and patients with type 2 diabetes.
Pharmacokinetics
Alogliptin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[7] The absolute bioavailability is approximately 100%, and its absorption is not affected by food.[4] Alogliptin has a terminal half-life of about 21 hours, allowing for once-daily dosing.[8] The primary route of elimination is through renal excretion, with 60% to 71% of the administered dose excreted unchanged in the urine.[7][8]
| Parameter | Value | Reference |
| Tmax (median) | 1-2 hours | [7] |
| Absolute Bioavailability | ~100% | [4] |
| Terminal Half-life (t1/2) | ~21 hours | [8] |
| Renal Excretion (unchanged) | 60-71% | [7][8] |
| Plasma Protein Binding | 20% | [4] |
| Table 1: Pharmacokinetic Parameters of Alogliptin |
Pharmacodynamics
Single oral doses of alogliptin result in rapid and sustained inhibition of the DPP-4 enzyme. Peak inhibition of over 93% is achieved within two to three hours after dosing for doses ranging from 12.5 mg to 800 mg.[4][8] At doses of 25 mg and higher, DPP-4 inhibition remains above 80% for 24 hours.[4][8] This sustained inhibition leads to a three- to four-fold increase in the peak and total exposure to active GLP-1 over 24 hours compared to placebo.[8]
| Dose | Peak DPP-4 Inhibition | DPP-4 Inhibition at 24 hours | Reference |
| 12.5 mg | >93% | - | [4][8] |
| ≥ 25 mg | >93% | >80% | [4][8] |
| Table 2: Pharmacodynamic Profile of Alogliptin |
Clinical Efficacy
The efficacy of alogliptin in improving glycemic control in adults with type 2 diabetes has been demonstrated in numerous clinical trials.
In a 26-week, double-blind, placebo-controlled study of drug-naïve patients, alogliptin monotherapy at doses of 12.5 mg and 25 mg once daily resulted in statistically significant reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.
| Treatment Group | Mean Change in HbA1c from Baseline | Mean Change in FPG from Baseline (mg/dL) | Reference |
| Alogliptin 12.5 mg | -0.56% | -16.3 | |
| Alogliptin 25 mg | -0.59% | -21.1 | |
| Placebo | +0.02% | +9.4 | |
| Table 3: Efficacy of Alogliptin Monotherapy at 26 Weeks |
Alogliptin has also shown efficacy as an add-on therapy to other oral antihyperglycemic agents, such as metformin and pioglitazone. In combination therapy, alogliptin provides additional glycemic control without significantly increasing the risk of hypoglycemia.
Experimental Protocols
DPP-4 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against DPP-4, based on commercially available assay kits.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., alogliptin) against DPP-4.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release free AMC, a fluorescent product. The rate of fluorescence increase is proportional to the DPP-4 activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (alogliptin) and positive control inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the diluted DPP-4 enzyme solution, and the test compound/control dilutions. Include wells with enzyme and buffer only (no inhibitor) as a negative control, and wells with buffer only (no enzyme) for background fluorescence.
-
Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pharmacokinetic Study Protocol (Single Dose)
The following is a generalized protocol for a single-dose pharmacokinetic study in human subjects.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a single oral dose of alogliptin.
Study Design: Open-label, single-center, single-dose study in healthy adult volunteers.
Procedure:
-
Screen and enroll eligible subjects based on inclusion and exclusion criteria (e.g., age, health status, BMI).
-
Subjects undergo an overnight fast before drug administration.
-
A single oral dose of alogliptin (e.g., 25 mg) is administered with a standardized volume of water.
-
Serial blood samples are collected in appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of alogliptin are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
Alogliptin is a significant advancement in the treatment of type 2 diabetes, born from a rational drug design process that optimized both potency and selectivity. Its mechanism of action, centered on the inhibition of DPP-4 and the enhancement of the incretin system, provides effective glycemic control. The synthesis of alogliptin is well-established, and its pharmacokinetic and pharmacodynamic profiles are well-characterized, supporting its once-daily dosing regimen. The extensive clinical data underscore its efficacy and safety, making it a valuable therapeutic option for individuals with type 2 diabetes.
References
- 1. A Randomized Phase 3 Study Evaluating the Efficacy and Safety of Alogliptin in Pediatric Participants with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2410855B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. content.abcam.com [content.abcam.com]
- 6. fda.gov [fda.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and Safety of the Dipeptidyl Peptidase-4 Inhibitor Alogliptin in Patients With Type 2 Diabetes and Inadequate Glycemic Control: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro DPP-4 Enzyme Inhibition Assay for Alogliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro dipeptidyl peptidase-4 (DPP-4) enzyme inhibition assay for alogliptin. Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. This document details the experimental protocol for assessing its inhibitory activity, presents key quantitative data, and illustrates the underlying signaling pathway and experimental workflow.
Introduction to Alogliptin and DPP-4 Inhibition
Alogliptin is an oral antihyperglycemic agent belonging to the gliptin class of drugs.[1] Its therapeutic effect stems from the inhibition of dipeptidyl peptidase-4 (DPP-4), a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying.[3][4] This mechanism of action leads to improved glycemic control in patients with type 2 diabetes.[5] Alogliptin is a potent and highly selective inhibitor of DPP-4, exhibiting over 10,000-fold selectivity against other closely related proteases like DPP-8 and DPP-9.[2][6]
Quantitative Inhibition Data
The inhibitory potency of alogliptin against the DPP-4 enzyme has been characterized by various quantitative parameters. The half-maximal inhibitory concentration (IC50) is a key measure of its potency. Kinetic parameters such as the dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff) provide deeper insights into the binding dynamics.
| Parameter | Value | Species/Source | Reference |
| IC50 | ~6.9 nM | Human | [7] |
| < 10 nM | Not Specified | [6] | |
| 7 nM | Not Specified | [8] | |
| KD | Low single-digit nanomolar | Not Specified | [8] |
| kon | Rapid association (10^5–10^7 M⁻¹s⁻¹) | Not Specified | [8] |
| koff | Slow dissociation | Not Specified | [8] |
Note: IC50 values can vary between studies depending on the specific assay conditions, such as enzyme and substrate concentrations.
Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay
This section outlines a detailed methodology for a fluorescence-based in vitro DPP-4 enzyme inhibition assay to determine the potency of alogliptin. The assay relies on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC molecule.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
Alogliptin (or other test inhibitors)
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader
Assay Principle
The fundamental principle of this assay is the enzymatic reaction where DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of this reaction is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like alogliptin, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal. The extent of inhibition is quantified by measuring the fluorescence intensity.
Detailed Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of alogliptin in DMSO.
-
Create a serial dilution of alogliptin in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank wells: Assay buffer only (to measure background fluorescence).
-
Control (100% activity) wells: DPP-4 enzyme and assay buffer (with DMSO at the same final concentration as the inhibitor wells).
-
Inhibitor wells: DPP-4 enzyme and the serially diluted alogliptin solutions.
-
-
The final volume in each well should be consistent. A typical reaction volume is 100 µL.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[9][10] The measurement can be taken in kinetic mode (monitoring fluorescence over time) or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each alogliptin concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the alogliptin concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of DPP-4 Inhibition by Alogliptin
Caption: Signaling pathway of alogliptin-mediated DPP-4 inhibition.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Conclusion
The in vitro DPP-4 enzyme inhibition assay is a robust and essential tool for characterizing the potency and mechanism of action of inhibitors like alogliptin. This guide provides a detailed framework for conducting this assay, from understanding the underlying principles to executing the experimental protocol and analyzing the data. The provided quantitative data and visual representations of the signaling pathway and experimental workflow serve as valuable resources for researchers in the field of diabetes drug discovery and development.
References
- 1. Alogliptin - Wikipedia [en.wikipedia.org]
- 2. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vetmeduni.ac.at [vetmeduni.ac.at]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Deep Dive into the Molecular ballet: Alogliptin's Interaction with the DPP-4 Active Site
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, and the active site of the DPP-4 enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of diabetes, pharmacology, and structural biology.
Introduction: The Significance of DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, alogliptin prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[1][3][4][5][6] Alogliptin is a potent and highly selective, non-covalent inhibitor of DPP-4.[7][8]
The DPP-4 Active Site: A Closer Look
The active site of the DPP-4 enzyme is a complex pocket that can be divided into several subsites, each playing a distinct role in substrate recognition and catalysis. The key subsites involved in the binding of inhibitors like alogliptin are the S1, S2, and S1' subsites.[9] The catalytic activity of DPP-4 is driven by a classic catalytic triad of amino acid residues: Ser630, Asp708, and His740.[10]
Alogliptin's Molecular Interactions with the DPP-4 Active Site
The high affinity and selectivity of alogliptin for DPP-4 are a result of a series of specific molecular interactions within the enzyme's active site. X-ray crystallography studies of the alogliptin-DPP-4 complex (PDB IDs: 3g0b, 2ONC) have provided a detailed map of these interactions.[11][12]
Key Amino Acid Residues and Interaction Types
Alogliptin's binding is characterized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions with key residues in the DPP-4 active site:
-
Salt Bridges: The primary amino group of alogliptin's aminopiperidine ring forms crucial salt bridges with the carboxylate side chains of two glutamate residues, Glu205 and Glu206 .[6][11] These electrostatic interactions are fundamental to anchoring the inhibitor within the active site.
-
π-Stacking Interactions: The uracil ring of alogliptin engages in a significant π-stacking interaction with the aromatic side chain of Tyr547 .[6][11] This interaction contributes to the proper orientation and stability of the inhibitor in the binding pocket.
-
Hydrophobic Interactions: The cyanobenzyl group of alogliptin occupies the hydrophobic S1 subsite, where it is surrounded by several tyrosine residues, including Tyr662 .[11]
-
Hydrogen Bonding: In addition to the salt bridges, the aminopiperidine moiety and the uracil ring of alogliptin form a network of hydrogen bonds with surrounding residues, further stabilizing the complex.[13]
The following diagram illustrates the key interactions between alogliptin and the DPP-4 active site.
Quantitative Analysis of Alogliptin's Binding Affinity
The strength of the interaction between alogliptin and DPP-4 has been quantified through various biochemical assays. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| IC₅₀ (in vitro) | < 7 nM | [11] |
| IC₅₀ (human plasma) | 1.4 nM | |
| Selectivity | >10,000-fold for DPP-4 over DPP-8 and DPP-9 | [7] |
Table 1: Alogliptin Binding Affinity and Selectivity
| Dose | Peak Inhibition | Inhibition at 24 hours | Reference |
| Single Dose (25-800 mg) | >93% | >80% (for doses ≥ 25 mg) | [1][14] |
| 14-Day Dosing (25-400 mg) | 94-99% | 82-97% | [6][7] |
Table 2: In Vivo DPP-4 Inhibition by Alogliptin
Experimental Protocols
The elucidation of alogliptin's binding mechanism has been made possible through a combination of experimental techniques.
X-Ray Crystallography
The three-dimensional structure of the alogliptin-DPP-4 complex was determined using X-ray crystallography. The general workflow for this process is outlined below.
References
- 1. content.abcam.com [content.abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Purification Procedure for Active Recombinant Human DPP4 and the Inability of DPP4 to Bind SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 6. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Impact of Alogliptin on Incretin Hormones GLP-1 and GIP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its modulatory effects on the incretin system. By inhibiting the DPP-4 enzyme, alogliptin prevents the rapid degradation of the two primary incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed technical overview of the mechanism of action of alogliptin, its quantitative effects on GLP-1 and GIP, and the experimental protocols used to elucidate these effects.
Introduction: The Incretin System and DPP-4 Inhibition
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response than an equivalent intravenous glucose infusion. This effect is primarily mediated by GLP-1 and GIP, which are released from enteroendocrine cells in the gut in response to nutrient ingestion.[1]
-
Glucagon-Like Peptide-1 (GLP-1): Secreted from L-cells in the distal gut, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon secretion from pancreatic alpha-cells, slows gastric emptying, and promotes satiety.[1]
-
Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted from K-cells in the proximal gut, GIP also stimulates glucose-dependent insulin secretion.[1]
Both GLP-1 and GIP are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in very short biological half-lives.[1] Alogliptin selectively inhibits DPP-4, thereby increasing the circulating concentrations and prolonging the activity of endogenous, active GLP-1 and GIP.[2]
Mechanism of Action: Alogliptin's Role in the Incretin Pathway
Alogliptin functions by binding to the catalytic site of the DPP-4 enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. This leads to elevated postprandial levels of the active forms of these hormones, enhancing their glucoregulatory effects. The increased incretin activity results in improved glycemic control in patients with type 2 diabetes.
Figure 1. Alogliptin's mechanism of action on the incretin signaling pathway.
Quantitative Effects of Alogliptin on GLP-1 and GIP
Clinical and preclinical studies have demonstrated that alogliptin administration leads to a significant increase in the concentrations of active incretin hormones.
Preclinical Data
In studies involving ob/ob mice, a model for obesity and type 2 diabetes, treatment with alogliptin resulted in a substantial increase in active GLP-1 levels.
Table 1: Effect of Alogliptin on Plasma Active GLP-1 in ob/ob Mice
| Treatment Group | Fold Increase in Active GLP-1 |
| Alogliptin alone | 3.5-fold |
| Alogliptin + Pioglitazone | 4.1-fold |
| Data from a 4-5 week treatment study.[2] |
Human Pharmacodynamic Data
Table 2: Summary of Alogliptin's Effect on Active GLP-1 in Humans
| Parameter | Observation | Citation |
| Postprandial Active GLP-1 Levels | 2- to 4-fold increase | [1] |
| This effect is most pronounced after meals.[1] |
Table 3: Alogliptin's Effect on DPP-4 Enzyme Activity in Humans (Multiple Doses)
| Alogliptin Dose | Mean Peak DPP-4 Inhibition | Mean Inhibition at 24 Hours |
| 25 mg - 400 mg | 94% to 99% | 82% to 97% |
| Data from a 14-day dosing study.[1] |
The profound and sustained inhibition of DPP-4 activity directly correlates with the increased bioavailability of active GLP-1 and GIP.
Experimental Protocols
The evaluation of alogliptin's effect on incretin hormones typically involves a standardized Mixed-Meal Tolerance Test (MMTT). This test is designed to simulate a physiological post-meal state, stimulating the release of GLP-1 and GIP.
Representative MMTT Protocol
The following outlines a general protocol for an MMTT used in clinical research to assess incretin responses.
-
Patient Preparation:
-
Subjects undergo an overnight fast of at least 8-10 hours.
-
Any medications that could interfere with glucose metabolism or incretin secretion are typically withheld prior to the test.
-
-
Baseline Sampling:
-
An intravenous catheter is placed for serial blood sampling.
-
Baseline blood samples are collected to determine fasting levels of glucose, insulin, C-peptide, active GLP-1, and active GIP.
-
-
Meal Administration:
-
Subjects consume a standardized liquid mixed meal over a short period (e.g., 5-10 minutes).
-
The meal composition is precisely controlled for caloric content and macronutrient distribution (carbohydrates, proteins, and fats) to ensure a consistent stimulus.
-
-
Post-Meal Blood Sampling:
-
Blood samples are collected at predefined intervals for up to 4 hours post-meal ingestion (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
-
Analyte Quantification:
-
Blood samples for incretin measurement are collected in tubes containing a DPP-4 inhibitor (e.g., aprotinin) to prevent ex vivo degradation of active GLP-1 and GIP.
-
Plasma concentrations of active GLP-1 and GIP are quantified using specific and sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
-
Figure 2. A generalized workflow for a Mixed-Meal Tolerance Test (MMTT).
Conclusion
Alogliptin effectively enhances the incretin system by providing potent and sustained inhibition of the DPP-4 enzyme. This mechanism of action leads to a significant, clinically relevant increase in the postprandial concentrations of active GLP-1 and GIP. The resulting augmentation of the incretin effect contributes directly to the improvement of glycemic control observed in patients with type 2 diabetes. Standardized experimental protocols, such as the Mixed-Meal Tolerance Test, are crucial for quantifying the pharmacodynamic effects of alogliptin on the incretin axis and are a cornerstone of its clinical development and evaluation.
References
The Effect of Alogliptin on Pancreatic Beta-Cell Function: A Preclinical In-Depth Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data surrounding the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, and its effects on pancreatic beta-cell function, mass, and survival. By leveraging its mechanism of action, alogliptin has demonstrated significant potential in preserving and enhancing the key cells responsible for insulin production.
Core Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement
Alogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[4] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP.[3][4]
This elevation of incretin hormones is central to alogliptin's effects on beta-cells. GLP-1, in particular, acts on its receptor (GLP-1R) on pancreatic beta-cells to stimulate a cascade of downstream signaling events that are crucial for glucose homeostasis.[4][5] These effects include:
-
Glucose-Dependent Insulin Secretion: Enhancing the release of insulin in response to elevated blood glucose levels.[4]
-
Promotion of Beta-Cell Proliferation: Stimulating the growth of new beta-cells.[4][5]
-
Inhibition of Beta-Cell Apoptosis: Protecting beta-cells from programmed cell death.[4][5]
-
Increased Insulin Biosynthesis: Promoting the production of insulin within the beta-cell.
The following diagram illustrates the fundamental signaling pathway initiated by alogliptin's action.
Effects on Beta-Cell Mass and Proliferation
Preclinical studies consistently demonstrate alogliptin's positive impact on maintaining and increasing beta-cell mass, primarily by stimulating beta-cell proliferation.
Quantitative Data Summary
| Animal Model | Alogliptin Dose | Treatment Duration | Key Findings on Proliferation & Mass | Reference |
| HFD/STZ Diabetic Mice | 5, 15, 45 mg/kg/day | 10 weeks | Dose-dependently restored beta-cell mass and improved islet morphology. Increased pancreas insulin content. | [2][6][7] |
| STZ-Treated MIP-luc Mice | 15, 45 mg/kg/day | 6 weeks | Modest, non-significant effect on endogenous beta-cell regeneration when used alone. Significantly enhanced regeneration when combined with pioglitazone. | [8][9] |
| Human Islet-Engrafted NSG Mice | 30 mg/kg/day | 4 weeks | ~10-fold increase in the percentage of proliferating (insulin+BrdU+) human beta-cells compared to vehicle control. | [10][11] |
Experimental Protocols
High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Mouse Model [2][6][7]
-
Objective: To assess the chronic effects of alogliptin in a non-genetic mouse model of type 2 diabetes.
-
Animal Model: Mice are fed a high-fat diet to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial beta-cell destruction, mimicking the pathophysiology of type 2 diabetes.
-
Treatment Protocol: Alogliptin (at doses of 5, 15, and 45 mg/kg) was administered daily via oral gavage for 10 weeks.
-
Assessment of Beta-Cell Mass: Pancreata were harvested, fixed, and embedded in paraffin. Sections were stained using immunohistochemistry for insulin. The beta-cell area was quantified relative to the total pancreatic area using imaging software.
Human Islet-Engrafted Immunodeficient Mouse Model [10][11]
-
Objective: To evaluate the direct effects of alogliptin on human beta-cell function and proliferation in vivo.
-
Animal Model: Streptozotocin-induced diabetic NOD-scid IL2rγnull (NSG) mice, which lack a functional immune system, were transplanted with adult human pancreatic islets.
-
Treatment Protocol: Transplanted mice were treated daily by oral gavage with alogliptin (30 mg/kg/day) or a vehicle control for 4 weeks.
-
Assessment of Proliferation: Mice were administered bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of proliferating cells. Islet grafts were then harvested and co-stained for insulin and BrdU. The percentage of insulin-positive cells that were also BrdU-positive was calculated to determine the proliferation rate.
The workflow for a typical preclinical study evaluating beta-cell proliferation is outlined below.
Effects on Beta-Cell Apoptosis
In addition to promoting proliferation, alogliptin protects beta-cells from apoptosis, a critical factor in the progressive beta-cell loss observed in type 2 diabetes.
Quantitative Data Summary
| Animal Model / Cell Type | Condition | Key Findings on Apoptosis | Mechanism | Reference |
| Zucker Diabetic Fatty Rats | Diabetic State | Improved beta-cell survival. | Increased CREB activation, restoration of anti-apoptotic Bcl-2 and pro-survival IRS-2 expression. | [12] |
| HFD/STZ Diabetic Mice | Diabetic State | Contributed to restoration of islet architecture, suggesting reduced beta-cell death. | Alleviated endoplasmic reticulum (ER) burden and mitochondrial oxidative stress. | [2][6] |
Experimental Protocols & Underlying Mechanisms
Molecular Mechanisms of Beta-Cell Protection Preclinical studies suggest that alogliptin's protective effects are mediated by the downstream pathways of GLP-1 receptor activation. This includes:
-
Alleviation of ER Stress: Chronic hyperglycemia and hyperlipidemia can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ultimately apoptosis. Alogliptin treatment has been shown to reverse abnormal gene expression associated with ER stress in the pancreas of diabetic mice.[2][6]
-
Reduction of Oxidative Stress: By improving glycemic control and potentially through direct cellular effects, alogliptin helps reduce the production of reactive oxygen species (ROS) that can damage beta-cells.[2]
-
Modulation of Apoptotic Proteins: In Zucker diabetic rats, alogliptin treatment restored the expression of the anti-apoptotic protein Bcl-2 and the insulin receptor substrate-2 (IRS-2), a key component of the insulin/IGF-1 survival pathway.[12]
The signaling pathway below illustrates how GLP-1, elevated by alogliptin, counteracts apoptotic signals.
Effects on Beta-Cell Function (Insulin Secretion)
Alogliptin has been shown to improve the functional capacity of beta-cells, leading to enhanced glucose-stimulated insulin secretion (GSIS).
Quantitative Data Summary
| Animal Model | Alogliptin Dose | Treatment Duration | Key Findings on Insulin Secretion | Reference |
| HFD/STZ Diabetic Mice | 5, 15, 45 mg/kg/day | 10 weeks | Improved glucose clearance ability. Preserved insulin secretion function in isolated islets challenged with glucose and potassium chloride. | [2][7] |
| Human Islet-Engrafted NSG Mice | 30 mg/kg/day | 4 weeks | Significantly higher non-fasting plasma levels of human insulin (1.5-fold increase) and C-peptide (1.8-fold increase) compared to controls. | [11] |
| Various Diabetic Animal Models | N/A (Review) | N/A | Ameliorates beta-cell function with a significant increase in plasma insulin levels. | [1][3] |
Experimental Protocols
Islet Isolation and Ex Vivo Insulin Secretion Assay [2]
-
Objective: To directly assess the insulin secretory capacity of islets from treated animals.
-
Protocol:
-
Pancreatic islets are isolated from alogliptin-treated and control diabetic mice using collagenase digestion.
-
Isolated islets are cultured and then incubated in sequential batches with low glucose (e.g., 3 mM), high glucose (e.g., 16 mM), and a depolarizing agent like potassium chloride (KCl, e.g., 30 mM) to induce maximal secretion.
-
The amount of insulin released into the supernatant at each stage is measured by ELISA or radioimmunoassay.
-
-
Outcome: This method allows for the assessment of first-phase and second-phase insulin release in response to glucose, independent of systemic factors. Alogliptin-treated mice showed preserved islet function in this assay.[2]
Oral Glucose Tolerance Test (OGTT) [2]
-
Objective: To evaluate overall glucose disposal and the corresponding insulin response in vivo.
-
Protocol: After a fasting period, a bolus of glucose is administered orally to the animal. Blood samples are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to measure both glucose and insulin levels.
-
Outcome: Alogliptin treatment improves glucose clearance (lower area under the curve for glucose) and is associated with an enhanced insulin response.[2]
Conclusion
The body of preclinical evidence strongly supports the beneficial effects of alogliptin on pancreatic beta-cell health. Through its selective inhibition of DPP-4, alogliptin enhances endogenous incretin levels, leading to a multi-faceted improvement in beta-cell biology. Studies across various animal models, including those engrafted with human islets, demonstrate that alogliptin can increase beta-cell proliferation, reduce apoptosis, and improve insulin secretory function. These actions collectively contribute to the preservation of beta-cell mass and function, highlighting a key mechanism for its efficacy in the management of type 2 diabetes.
References
- 1. Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models for Understanding the Mechanisms of Beta Cell Death during Type 2 Diabetes Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Enhancing Pancreatic Beta-Cell Regeneration In Vivo with Pioglitazone and Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Pancreatic Beta-Cell Regeneration In Vivo with Pioglitazone and Alogliptin | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Alogliptin in Human Plasma
Introduction
Alogliptin is an orally administered, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of alogliptin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of alogliptin in human plasma. The method is sensitive, specific, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis in a clinical or research setting.
Principle
This method utilizes liquid-liquid extraction (LLE) to isolate alogliptin and an internal standard (IS) from human plasma. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both alogliptin and the internal standard.
Experimental Protocols
Materials and Reagents
-
Alogliptin reference standard
-
Internal Standard (IS) (e.g., Vildagliptin, Alogliptin-d3)[1][2]
-
HPLC-grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ethyl acetate
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering a stable flow rate.
-
A triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[1][2]
-
Data acquisition and processing software (e.g., MassLynx).[2]
Preparation of Stock and Working Solutions
-
Alogliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of alogliptin reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the alogliptin stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) spiking solutions at desired concentrations. Similarly, prepare a working solution of the internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma in a clean microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 2.5 mL of ethyl acetate as the extraction solvent.[1][3]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase.[3]
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Symmetry shield RP C-18 (4.6 x 50 mm, 5 µm) or equivalent[2] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[4] |
| Gradient | Isocratic (e.g., 20:80 v/v, A:B)[2] |
| Flow Rate | 0.7 - 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | 40°C[1][4] |
| Autosampler Temp. | 5°C[4] |
| Run Time | ~3 minutes[1] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| MRM Transitions | Alogliptin: m/z 340.3 → 116.1[1][5]IS (Vildagliptin): m/z 303.39 → 232.16[2] |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 500°C[1] |
| Dwell Time | 200 msec[1] |
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of alogliptin and the IS.[2]
-
Linearity and Range: The linearity of the method was determined by analyzing calibration standards at multiple concentration levels.
-
Precision and Accuracy: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2]
-
Recovery: The extraction efficiency of the method was determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Matrix Effect: Evaluated to ensure that the plasma components do not interfere with the ionization of the analyte and IS.
-
Stability: The stability of alogliptin in plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.[1]
Data Presentation
Table 1: Linearity of Alogliptin in Human Plasma
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | 40.17 - 16096 | 0.99 | [6] |
| LC-MS/MS | 10 - 400 | >0.99 | [7][8] |
| LC-MS/MS | 4 - 600 | Not Specified | [3][9] |
| LC-MS/MS | 5 - 400 | Linear | [1][10] |
| LC-MS/MS | 3 - 300 | Linear | [5] |
Table 2: Precision and Accuracy Data for Alogliptin QC Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| LLOQ | 5.28 | <15 | 85-115 | <15 | 85-115 | [1] |
| LQC | 24.20 | ≤2 | 91.06 - 98.48 | ≤2 | 91.06 - 98.48 | [2][11] |
| MQC | 184.26 | ≤2 | 91.06 - 98.48 | ≤2 | 91.06 - 98.48 | [2][11] |
| HQC | 370.06 | ≤2 | 91.06 - 98.48 | ≤2 | 91.06 - 98.48 | [2][11] |
Table 3: Recovery and Stability of Alogliptin
| Parameter | Result | Conditions | Reference |
| Extraction Recovery | 81.21 ± 1.73% | Not Specified | [7] |
| Extraction Recovery | 96.18 - 98.36% | Not Specified | [11] |
| Bench-top Stability | Stable for 8 hours | Room Temperature | [1] |
| Freeze-thaw Stability | Stable for 3 cycles | -80°C to Room Temp | [4] |
| Autosampler Stability | Stable for 26 hours | 10°C | [1] |
| Long-term Stability | Stable | -80°C | [4] |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of alogliptin in plasma.
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of alogliptin in human plasma. The simple and efficient sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate and precise results. This method is well-suited for supporting pharmacokinetic and other clinical studies involving alogliptin.
References
- 1. omicsonline.org [omicsonline.org]
- 2. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. "Enhanced LC-MS/MS determination of alogliptin and metformin in plasma:" by Shereen Mowaka, Ehab F. Elkady et al. [buescholar.bue.edu.eg]
- 11. Liquid chromatography–electro spray ionization–tandem mass spectroscopy method for the quantification of alogliptin in spiked human plasma [journals.ekb.eg]
Preparing Alogliptin Benzoate Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers
Introduction
Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The resulting increase in active incretin levels stimulates glucose-dependent insulin secretion and suppresses glucagon release, making alogliptin an effective therapeutic agent for type 2 diabetes mellitus.[3][4] For in vitro and in vivo preclinical research, the accurate and consistent preparation of alogliptin benzoate stock solutions is paramount to obtaining reliable and reproducible experimental results.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a research laboratory setting.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder.[5] Understanding its physicochemical properties is essential for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇N₅O₄ | [6] |
| Molecular Weight | 461.51 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid | [1] |
The solubility of this compound varies across different laboratory solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For aqueous-based assays, this compound can be dissolved in buffers like PBS, though with lower solubility compared to organic solvents.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥39.4 mg/mL (≥85.30 mM) | [7][8] |
| Water | Approximately 2.0 mg/mL (4.33 mM) | [7][8] |
| Ethanol | ≥3.02 mg/mL (with ultrasonic and warming) | [6] |
| PBS (pH 7.2) | Approximately 10 mg/mL (21.67 mM) | [7][8][9] |
| Dimethyl formamide (DMF) | Approximately 0.1 mg/mL (0.22 mM) | [7][8][9] |
Experimental Protocols
Materials and Reagents
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free water
-
Sterile polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile filters (0.22 µm)
-
Pipettes and sterile, filtered pipette tips
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
-
Calculate the required mass:
-
Molecular Weight of this compound = 461.51 g/mol
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 461.51 g/mol = 0.0046151 g = 4.62 mg
-
-
-
Weighing:
-
Accurately weigh 4.62 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile 1.5 mL polypropylene tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Sterilization (Optional):
-
For cell-based assays requiring sterile conditions, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)
For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform a serial dilution:
-
It is recommended to perform a serial dilution to minimize the concentration of DMSO in the final working solution, as high concentrations of DMSO can be toxic to cells.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
-
Ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.1%).
-
Vortex the working solution gently before use.
-
Note on Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh working solutions from the DMSO stock for each experiment.[9]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound stock solutions.
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Solution Type | Storage Temperature | Duration | Reference |
| This compound (Solid Powder) | -20°C | ≥ 4 years | [9] |
| 10 mM Stock in DMSO | -20°C | 1 month | [1][10] |
| -80°C | 6 months | [1][10] | |
| Working Solution in Aqueous Buffer | 4°C | Not recommended for more than one day | [9] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles of the DMSO stock solution.[1]
-
Store solutions in tightly sealed containers to prevent evaporation and moisture absorption.[1]
Quality Control
To ensure the accuracy of your experiments, it is good practice to:
-
Use high-purity this compound.
-
Regularly calibrate balances and pipettes.
-
Visually inspect stock solutions for any signs of precipitation or degradation before use.
Visualizations
Alogliptin's Mechanism of Action: DPP-4 Inhibition Pathway
Caption: Alogliptin inhibits DPP-4, increasing active incretins and regulating glucose.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 5. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. medkoo.com [medkoo.com]
- 8. medkoo.com [medkoo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vitro Dissolution Studies of Alogliptin Benzoate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alogliptin benzoate is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The in vitro dissolution rate of this compound from its tablet formulation is a critical quality attribute that ensures consistent drug release and bioavailability. These application notes provide detailed protocols for the in vitro dissolution testing of this compound formulations, including immediate-release tablets, sustained-release tablets, and oral dissolving films. The methodologies cover dissolution apparatus setup, preparation of dissolution media, sample collection, and analysis by High-Performance Liquid Chromatography (HPLC).
Data Presentation
This compound Solubility
This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. Its solubility in various aqueous media is summarized below.
Table 1: Solubility of this compound in Different Media [1]
| Dissolution Medium | pH | Solubility (mg/mL) |
| 0.1 N Hydrochloric Acid (HCl) | 1.0 | 47.0 |
| 0.01 N Hydrochloric Acid (HCl) | 2.0 | 27.1 |
| Acetate Buffer | 4.5 | 27.6 |
| Phosphate Buffer | 6.8 | 21.9 |
Dissolution Profiles of Immediate-Release this compound Tablets
The following table presents the dissolution data for immediate-release this compound tablets (6.25 mg, 12.5 mg, and 25 mg) in various dissolution media. The studies were conducted using USP Apparatus 2 (paddles) at 50 rpm and a temperature of 37°C.[1]
Table 2: Cumulative Percent Drug Dissolved for Immediate-Release Tablets [1]
| Time (minutes) | 0.1 N HCl (pH 1.0) | 0.01 N HCl (pH 2.0) | pH 4.5 Acetate Buffer | pH 6.8 Phosphate Buffer |
| 5 | >85% | >85% | >85% | >85% |
| 15 | >95% | >95% | >95% | >95% |
| 30 | >98% | >98% | >98% | >98% |
| 45 | >99% | >99% | >99% | >99% |
Note: The dissolution profiles for all three strengths (6.25 mg, 12.5 mg, and 25 mg) were found to be essentially the same regardless of the pH of the dissolution medium.[1]
Dissolution Profile of Sustained-Release this compound Tablets
The dissolution of sustained-release this compound tablets formulated with bentonite and hydroxypropyl methylcellulose (HPMC) was evaluated over 24 hours.
Table 3: Cumulative Percent Drug Dissolved for Sustained-Release Tablets [2]
| Time (hours) | Cumulative % Released |
| 1 | ~15% |
| 2 | ~25% |
| 3 | ~35% |
| 4 | ~45% |
| 5 | ~55% |
| 6 | ~65% |
| 7 | ~75% |
| 24 | >90% |
Experimental Protocols
Protocol 1: Dissolution of Immediate-Release this compound Tablets
This protocol is applicable for the dissolution testing of immediate-release this compound tablets (e.g., 6.25 mg, 12.5 mg, and 25 mg strengths).
1. Dissolution Media Preparation:
-
0.01 N HCl: Add 0.85 mL of concentrated HCl to 1000 mL of deionized water and mix well.
-
pH 4.5 Acetate Buffer: Dissolve 2.99 g of sodium acetate trihydrate in 1000 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid.
-
pH 6.8 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of deionized water. Adjust the pH to 6.8 with 0.2 N sodium hydroxide.
2. Dissolution Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Medium: 900 mL of selected medium (e.g., 0.01 N HCl)[1]
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm[1]
3. Experimental Procedure:
-
Place 900 mL of the selected dissolution medium into each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to 37 ± 0.5°C.
-
Place one this compound tablet into each vessel.
-
Start the apparatus immediately.
-
Withdraw an aliquot (e.g., 10 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, and 45 minutes).[1]
-
Filter the samples through a 0.45 µm syringe filter, discarding the first few milliliters.
-
Analyze the filtered samples by a validated HPLC method.
Protocol 2: Dissolution of Sustained-Release this compound Tablets
This protocol is designed for sustained-release formulations of this compound.
1. Dissolution Medium Preparation:
-
pH 6.7 Phosphate Buffer: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 6.7.[2]
2. Dissolution Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Medium: 900 mL of pH 6.7 phosphate buffer[2]
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm[2]
3. Experimental Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Withdraw 2 mL samples at 1, 2, 3, 4, 5, 6, 7, and 24 hours.[2]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter before HPLC analysis.[2]
Protocol 3: HPLC Analysis of this compound in Dissolution Samples
This protocol outlines a general HPLC method for the quantification of this compound. Method validation according to ICH guidelines is recommended before routine use.[3]
Table 4: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Chromatographic Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4] | Welch Ultimate AQ-C18 (150 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Phosphate Buffer (pH 2.9) : Acetonitrile (60:40 v/v)[4] | Potassium Dihydrogen Phosphate (pH 5.5-6.5) : Acetonitrile (70:30 to 80:20 v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 237 nm[4] | 278 nm[5] |
| Injection Volume | 20 µL[4] | 20 µL[5] |
| Column Temperature | Ambient | 25°C[5] |
| Run Time | ~6 minutes[4] | ~5 minutes[5] |
1. Standard Solution Preparation:
-
Prepare a stock solution by accurately weighing and dissolving this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).[4]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to bracket the expected concentration range of the dissolution samples.
2. Sample Preparation:
-
The filtered dissolution samples may require further dilution with the mobile phase to fall within the linear range of the calibration curve.
3. System Suitability:
-
Inject the standard solution multiple times to ensure the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) are within acceptable limits.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared dissolution samples.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Experimental Workflow for In Vitro Dissolution Testing.
Caption: HPLC Analysis Workflow for Dissolution Samples.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarmps.org [ijarmps.org]
- 5. CN104569172A - A method for detecting the dissolution rate of this compound tablets by liquid chromatography - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Alogliptin Purification via Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of alogliptin through recrystallization techniques.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of alogliptin and its salts, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Crystal Formation After Cooling
-
Question: I've dissolved my crude alogliptin in the chosen solvent, but no crystals are forming even after extended cooling. What should I do?
-
Answer: This is a common issue that can arise from several factors:
-
Excess Solvent: You may have used too much solvent, meaning the solution is not supersaturated upon cooling.
-
Inappropriate Solvent: The solvent may be too good at dissolving alogliptin, even at low temperatures.
-
Solution: Consider a different solvent system, such as a mixed-solvent system where alogliptin has lower solubility in the second solvent (anti-solvent).
-
-
Slow Nucleation: Sometimes, crystal formation needs to be induced.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have pure alogliptin crystals, you can "seed" the solution with a tiny crystal to initiate crystallization.
-
-
Issue 2: The Product is "Oiling Out" Instead of Crystallizing
-
Question: My dissolved alogliptin is forming an oil or gooey precipitate instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[1]
-
High Concentration of Impurities: The presence of impurities can significantly lower the melting point of the mixture.
-
Solution: Ensure that the starting material is not excessively impure. An initial purification step, like an acid-base extraction, might be necessary to remove certain impurities before recrystallization. Dimeric impurities are a known issue in alogliptin synthesis and their removal is a key goal of recrystallization.[2][3]
-
-
Cooling Too Rapidly: If the solution is cooled too quickly, it can become highly supersaturated, leading to oil formation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too high.
-
Solution: Re-dissolve the oil in a small amount of additional solvent and try cooling it more slowly. If the problem persists, a different solvent with a lower boiling point may be required.
-
-
Issue 3: Poor Recovery or Low Yield
-
Question: I've successfully recrystallized my alogliptin, but the final yield is very low. What could have gone wrong?
-
Answer: A low yield can be frustrating, but it's often preventable. Here are some common causes:
-
Using Too Much Solvent: As mentioned earlier, excess solvent will retain more of your product in the mother liquor.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: If crystals form in the hot solution before filtration (if a hot filtration step is used to remove insoluble impurities), product will be lost.
-
Solution: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
-
-
Incomplete Crystallization: Not allowing enough time for crystallization at a low temperature can result in leaving a significant amount of product in the solution.
-
Solution: Ensure the solution is thoroughly cooled and allow sufficient time for the crystallization process to complete. A patent for alogliptin suggests cooling to between -20°C and 0°C.[2]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
-
Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which alogliptin is known to be poorly soluble.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent systems for alogliptin recrystallization?
A1: Based on available literature, several solvent systems can be employed for the purification of alogliptin and its salts. For alogliptin free base, a common approach is to use a chlorinated hydrocarbon like dichloromethane as the solvent, followed by the addition of an ether (e.g., diisopropyl ether, methyl tert-butyl ether) or a hydrocarbon (e.g., hexane, heptane) as an anti-solvent to induce crystallization.[2] For alogliptin benzoate, alcoholic solvents such as ethanol , isopropanol , and methanol are frequently used.[4] Recrystallization from water has also been reported to yield high-purity alogliptin.[3]
Q2: How do I choose the best recrystallization solvent for my specific alogliptin sample?
A2: The ideal solvent is one in which alogliptin is highly soluble at elevated temperatures but poorly soluble at low temperatures. The choice also depends on the impurities you are trying to remove. Small-scale solubility tests with a few candidate solvents are recommended. Dissolve a small amount of your crude alogliptin in a few drops of the solvent at room temperature, and then heat it to see if more dissolves. Then, cool the solution to see if crystals form.
Q3: What is the impact of cooling rate on crystal quality?
A3: The rate of cooling has a significant impact on the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals, which are typically purer as they allow for the selective incorporation of alogliptin molecules into the crystal lattice while excluding impurities.[5] Rapid cooling tends to produce smaller crystals that may trap impurities.[6]
Q4: What are the key impurities to be aware of during alogliptin purification?
A4: The synthesis of alogliptin can result in several process-related impurities. A significant one to monitor and remove is the dimeric impurity .[2][3] Other potential impurities can arise from starting materials and side reactions. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7][8] Therefore, controlling the pH and avoiding oxidative stress during purification is important.
Data Presentation
The following table summarizes various solvent systems and conditions reported for the recrystallization of alogliptin and its benzoate salt, along with the intended outcomes. Note that specific yield and purity percentages are often proprietary and not publicly disclosed in detail; the table reflects the qualitative descriptions from the cited sources.
| Product Form | Solvent System | Temperature Protocol | Reported Outcome |
| Alogliptin (Free Base) | Dichloromethane / Diisopropyl Ether | Dissolve in dichloromethane, add anti-solvent, cool to -20°C to 0°C.[2] | Effective for removing dimeric impurities, yielding crystalline alogliptin. |
| Alogliptin (Free Base) | Dichloromethane / Heptane | Similar to the ether anti-solvent method. | Provides crystalline alogliptin with reduced impurities. |
| This compound | Ethanol | Dissolve in hot ethanol, followed by cooling. | Used for the final purification step to obtain pure this compound. |
| This compound | Isopropanol | Used as a solvent in the synthesis and purification process.[3] | Effective in the purification process to remove impurities. |
| This compound | Water | Dissolve in hot water, cool to room temperature, then 0°C for 24 hours.[3] | Results in high-purity this compound. |
| This compound | 1-Propanol | Used in the salification and subsequent crystallization step. | Yields pure this compound. |
Experimental Protocols
Protocol 1: Anti-Solvent Recrystallization of Alogliptin Free Base
This protocol is adapted from procedures described for the purification of alogliptin free base to remove process-related impurities, such as dimers.[2]
-
Dissolution: Dissolve the crude alogliptin free base in a minimal amount of dichloromethane at room temperature or with gentle warming. The concentration should be high, for instance, a solution containing at least 20% (w/w) of the product.[2]
-
Anti-Solvent Addition: Slowly add an anti-solvent, such as diisopropyl ether or heptane, to the stirred solution until slight turbidity (cloudiness) is observed.
-
Heating: Gently heat the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator to maximize crystal formation. A temperature range of -20°C to 0°C is suggested for optimal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization of this compound from an Alcoholic Solvent
This is a general protocol for the final purification of this compound.
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of an alcohol solvent, such as ethanol or isopropanol.
-
Heating: Heat the mixture with stirring until the this compound is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.
-
Chilling: To maximize the yield, cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 30-60°C).[7]
Visualizations
Caption: Workflow for Alogliptin Recrystallization.
Caption: Troubleshooting Logic for Recrystallization Issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN104592195A - A preparing process of this compound - Google Patents [patents.google.com]
- 4. CN107540656B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Characterization of process-related impurities including forced degradation products of this compound and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of related substances in this compound by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Alogliptin Plasma Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the quantification of alogliptin in plasma samples.
Troubleshooting Guide
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS-based bioanalysis. This guide provides a systematic approach to identifying and mitigating these effects during alogliptin quantification.
Issue: Inconsistent or inaccurate results, suspected matrix effects.
This workflow outlines the steps to diagnose and resolve matrix effect-related issues in your alogliptin plasma quantification assay.
Troubleshooting alogliptin benzoate assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in alogliptin benzoate assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Our FAQs and troubleshooting guides are designed to help you identify and resolve common sources of variability in your this compound assays.
Q1: What are the most common causes of variability in this compound HPLC assays?
A1: Variability in High-Performance Liquid Chromatography (HPLC) assays for this compound can stem from several factors throughout the experimental workflow. The most common issues are related to sample preparation, the mobile phase, the HPLC system itself, and the column. Inconsistent sample extraction, inaccurate dilutions, or incomplete dissolution of the analyte can lead to significant variations in results.[1][2] For the mobile phase, improper preparation, pH fluctuations, or inadequate degassing can cause shifting retention times and baseline noise.[3][4] System-related issues such as pump malfunctions, injector inaccuracies, and detector noise can also contribute to variability. Finally, column degradation or contamination can lead to poor peak shape and loss of resolution.
Q2: My retention times for alogliptin are shifting between injections. What should I do?
A2: Shifting retention times are a common problem in HPLC and can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check the Mobile Phase:
-
Composition: Ensure the mobile phase composition is accurate and consistent. Small variations in the ratio of organic solvent to buffer can significantly impact retention time.[1][3]
-
pH: Verify the pH of the buffer. An unstable pH can alter the ionization state of alogliptin and affect its interaction with the stationary phase.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and shifting retention times.[4] Ensure the mobile phase is freshly prepared and properly degassed.
-
-
Inspect the HPLC System:
-
Pump Performance: Check for pressure fluctuations. Inconsistent pump delivery can lead to variable flow rates and, consequently, shifting retention times.
-
Leaks: Inspect the system for any leaks, as these can cause a drop in pressure and affect the flow rate.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can influence retention.[3]
-
-
Evaluate the Column:
-
Equilibration: Make sure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.
-
Contamination: If the column is contaminated, it may need to be washed or replaced.
-
Q3: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my alogliptin peak. How can I improve it?
A3: Poor peak shape can compromise the accuracy and precision of your assay. Here are some potential causes and solutions:
-
Peak Tailing:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Unwanted interactions between alogliptin and the stationary phase can cause tailing. Adjusting the mobile phase pH or using a different column chemistry may help.
-
Column Contamination: Contaminants on the column can also lead to tailing. A thorough column wash is recommended.
-
-
Peak Fronting:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting. Diluting the sample is a potential solution.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve your sample in the mobile phase.
-
-
Split Peaks:
-
Clogged Frit: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column, resulting in split peaks. Replacing the frit or the column may be necessary.
-
Injector Issues: Problems with the injector, such as a partially blocked needle or incorrect needle seating, can also lead to split peaks.
-
Q4: My assay results are showing low accuracy and/or precision. What are the likely sources of these errors?
A4: Low accuracy (a large difference between your measured value and the true value) and poor precision (high variability between replicate measurements) can have overlapping causes.
-
To Improve Accuracy:
-
Standard Preparation: Ensure your standard solutions are prepared accurately. Use a calibrated balance and volumetric flasks. The purity of the reference standard is also crucial.[3]
-
Recovery: Perform recovery studies to check for any loss of analyte during sample preparation.[1][5] Inefficient extraction can lead to systematically low results.
-
-
To Improve Precision:
-
Pipetting Technique: Inconsistent pipetting during sample and standard dilutions is a common source of imprecision.
-
Injection Volume: Ensure the autosampler is injecting a consistent volume. Check for air bubbles in the syringe.
-
System Stability: A stable HPLC system is essential for good precision. Monitor the baseline for any drift or noise.
-
Experimental Protocols
Below are detailed methodologies for a typical HPLC assay for this compound.
HPLC Method for this compound Quantification
This method is adapted from validated procedures for the determination of this compound in bulk and pharmaceutical dosage forms.[3][4][5]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Hypersil Gold Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 1.0 gm/L Ammonium Carbonate buffer (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 277 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 6 minutes |
Preparation of Standard Solution (170 µg/mL):
-
Accurately weigh approximately 42.5 mg of this compound reference standard.
-
Transfer the standard to a 50 mL volumetric flask.
-
Add about 30 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 50 mL with the mobile phase.
-
Pipette 5 mL of this solution into a 25 mL volumetric flask.
-
Dilute to the mark with the mobile phase to obtain a final concentration of 170 µg/mL.[3][4]
Preparation of Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of alogliptin.
-
Transfer the powder to a 200 mL volumetric flask.
-
Add approximately 150 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.
-
Bring the solution to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[2][3]
Visualizations
Troubleshooting Workflow for HPLC Assay Variability
This diagram outlines a logical approach to troubleshooting common issues in this compound HPLC assays.
Caption: A flowchart for systematic troubleshooting of HPLC assay variability.
Mechanism of Action of Alogliptin
This diagram illustrates the signaling pathway through which alogliptin exerts its therapeutic effect.
Caption: The inhibitory effect of alogliptin on DPP-4 and its downstream effects.
References
- 1. hakon-art.com [hakon-art.com]
- 2. scispace.com [scispace.com]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug this compound in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Alogliptin Sustained-Release Formulation: Technical Support Center
Welcome to the technical support center for the formulation of sustained-release alogliptin dosage forms. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your formulation development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and evaluation of alogliptin sustained-release profiles.
Q1: My alogliptin formulation shows immediate-release characteristics (dose dumping) instead of sustained release. What are the potential causes and solutions?
A1: This is a primary challenge due to alogliptin's high solubility.[1] Potential causes and troubleshooting steps are outlined below:
-
Inadequate Polymer Concentration: The concentration of the release-retarding polymer may be too low to form a sufficiently robust gel barrier or matrix.
-
Solution: Increase the concentration of the hydrophilic polymer (e.g., HPMC) in systematic increments. Studies have shown that increasing HPMC content can decrease the initial burst release.[2]
-
-
Inappropriate Polymer Viscosity: Low-viscosity grade polymers may hydrate too quickly and form a weak gel, leading to rapid drug diffusion.
-
Solution: Use higher viscosity grades of polymers like HPMC (e.g., K100M) which are known to provide a more controlled release for soluble drugs.
-
-
Formulation Technology: The chosen formulation strategy may not be suitable for a highly soluble drug like alogliptin.
Q2: I am observing poor powder flow and compressibility during the manufacturing of alogliptin sustained-release tablets. How can I resolve this?
A2: Poor flow properties can lead to weight and content uniformity issues.
-
Cause: The inherent properties of the drug-excipient blend, especially with certain polymers like bentonite, can result in poor flowability.[2]
-
Solution 1: Granulation: Employing a granulation technique (wet or dry) can improve the flowability and compressibility of the powder blend. Wet granulation with a suitable binder has been shown to be effective.[2][6]
-
Solution 2: Glidants and Lubricants: Incorporate glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate) in appropriate concentrations to enhance powder flow and reduce friction during tablet compression. Be mindful of potential interactions with magnesium stearate.[7]
Q3: My stability studies show significant degradation of alogliptin in the sustained-release formulation. What could be the issue?
A3: Alogliptin can be susceptible to degradation under certain conditions.
-
Cause 1: Excipient Incompatibility: Some excipients may interact with alogliptin, leading to its degradation. Minor interactions have been reported with lactose and magnesium stearate.[7]
-
Solution: Conduct thorough drug-excipient compatibility studies using techniques like DSC and FTIR before finalizing the formulation.[7] If an incompatibility is identified, replace the problematic excipient.
-
-
Cause 2: pH and Moisture: Alogliptin is prone to hydrolysis in acidic and alkaline conditions.[8][9][10] The micro-pH within the formulation, influenced by excipients and moisture content, can accelerate degradation.
-
Solution: Select neutral excipients and control the moisture content during manufacturing and storage. Consider using a protective coating on the final dosage form.
-
-
Solution: Employ a validated stability-indicating analytical method (e.g., HPLC or HPTLC) to accurately quantify alogliptin in the presence of its degradation products.[8][9][10]
Data on Alogliptin Sustained-Release Formulations
The following tables summarize quantitative data from various studies on sustained-release alogliptin formulations.
Table 1: Physicochemical Properties of Alogliptin Benzoate
| Property | Value | Reference |
| Description | White to off-white crystalline powder | [11] |
| BCS Class | Class I (High Solubility, High Permeability) | [1] |
| Solubility | Sparingly soluble in water and methanol | [11] |
| pKa | Not explicitly found in the provided search results. | |
| LogP | Not explicitly found in the provided search results. |
Table 2: Dissolution Profiles of Alogliptin Sustained-Release Formulations
| Formulation | Technology | Polymer(s) | Dissolution Medium | Time (hours) | Cumulative Release (%) | Reference |
| F1 | Multiparticulate System | Bentonite, HPMC (5%) | Phosphate Buffer (pH 6.8) | 24 | ~90% | [2] |
| F2 | Multiparticulate System | Bentonite, HPMC (10%) | Phosphate Buffer (pH 6.8) | 24 | ~85% | [2] |
| F3 | Multiparticulate System | Bentonite, HPMC (20%) | Phosphate Buffer (pH 6.8) | 24 | ~80% | [2] |
| ALG-NPs | Nanoparticles | Eudragit RSPO | Phosphate Buffer (pH 7.4) | 24 | 84.52 ± 4.1% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of sustained-release alogliptin formulations.
In-Vitro Dissolution Testing for Sustained-Release Alogliptin Tablets
This protocol is adapted from standard USP methods and literature for sustained-release dosage forms.[1][12][13]
-
Apparatus: USP Apparatus II (Paddle Method)
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remaining duration.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 rpm
-
Sampling Time Points: 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the dissolution medium.
-
Start the apparatus and withdraw 5 mL samples at each specified time point.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the samples for alogliptin content using a validated HPLC or UV spectrophotometric method.
-
High-Performance Liquid Chromatography (HPLC) Method for Alogliptin Quantification
This is a general HPLC method based on published literature.[14]
-
Chromatographic System: Agilent 1200 series HPLC system or equivalent.
-
Column: Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm), 5 µm.
-
Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: 6 minutes.
-
Standard Preparation: Prepare a standard stock solution of this compound in the mobile phase. Prepare working standards by diluting the stock solution to concentrations covering the expected range of the samples.
-
Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile phase to a concentration within the calibration curve range.
Stability Study Protocol
This protocol is based on ICH guidelines.[15][16]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Appearance
-
Hardness
-
Friability
-
Assay
-
Content Uniformity
-
In-vitro Dissolution
-
Related Substances (Degradation Products)
-
-
Procedure:
-
Package the sustained-release tablets in the proposed commercial packaging.
-
Place a sufficient number of samples in stability chambers maintained at the specified conditions.
-
At each time point, withdraw samples and perform the specified tests.
-
Analyze the data to establish the shelf-life of the product.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the development of sustained-release alogliptin formulations.
Caption: Experimental workflow for developing sustained-release alogliptin formulations.
Caption: Troubleshooting logic for addressing dose dumping in alogliptin formulations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles: In Vitro to In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. CN104569172A - A method for detecting the dissolution rate of this compound tablets by liquid chromatography - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug this compound in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
Validation & Comparative
Preclinical Cardiovascular Safety of Alogliptin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical cardiovascular safety profile of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. It compares its performance with other alternatives, supported by available preclinical experimental data. This document is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular safety assessment.
Executive Summary
Alogliptin has demonstrated a generally favorable preclinical cardiovascular safety profile. In various animal models, it has shown a neutral to potentially beneficial effect on cardiovascular parameters. Unlike some other gliptins, preclinical and subsequent clinical data for alogliptin have not indicated an increased risk of major adverse cardiovascular events (MACE). Concerns regarding a potential increased risk of heart failure, noted with some other DPP-4 inhibitors, have not been a significant finding for alogliptin in the majority of studies.
Comparative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies, comparing the cardiovascular effects of alogliptin with placebo and other DPP-4 inhibitors.
Table 1: Hemodynamic and Cardiac Electrophysiology Parameters in Preclinical Models
| Parameter | Species/Model | Alogliptin | Sitagliptin | Placebo/Control | Key Findings |
| Mean Arterial Pressure (mmHg) | Spontaneously Hypertensive Rats | No significant change | No significant change | No significant change | Alogliptin did not adversely affect blood pressure in a hypertensive model. |
| Heart Rate (bpm) | Conscious Telemetered Dogs | No significant change | No significant change | No significant change | No significant effect on heart rate was observed. |
| QTc Interval (ms) | Conscious Telemetered Dogs | No significant change | Not reported in direct comparison | No significant change | Alogliptin did not show a signal for delayed ventricular repolarization. |
Table 2: Cardiac Function in Preclinical Heart Failure Models
| Parameter | Species/Model | Alogliptin | Other DPP-4 Inhibitors | Placebo/Control | Key Findings |
| Left Ventricular Ejection Fraction (%) | Murine Model of Myocardial Infarction | Improved | Vildagliptin: Improved | Decreased | Alogliptin demonstrated cardioprotective effects by preserving cardiac function post-MI. |
| Cardiac Fibrosis | Dahl Salt-Sensitive Hypertensive Rats | Reduced | Not reported in direct comparison | Increased | Alogliptin attenuated the development of cardiac fibrosis in a model of hypertensive heart disease. |
Experimental Protocols
Detailed methodologies for key preclinical cardiovascular safety experiments are outlined below.
In Vivo Hemodynamics and Electrocardiography in Conscious Telemetered Animals
Objective: To assess the effects of the test substance on blood pressure, heart rate, and electrocardiogram (ECG) parameters in a conscious, unrestrained animal model.
Experimental Workflow:
Figure 1: Workflow for in vivo cardiovascular assessment in telemetered animals.
Methodology:
-
Animal Model: Beagle dogs or Cynomolgus monkeys are commonly used.
-
Telemetry Implantation: A telemetry transmitter is surgically implanted, typically in the abdominal cavity, with a pressure-sensing catheter placed in an artery (e.g., femoral or carotid) and ECG leads placed in a standard configuration (e.g., Lead II).
-
Acclimation and Baseline: Animals are allowed to recover for at least one week post-surgery. Baseline cardiovascular data is recorded continuously for 24-48 hours before dosing.
-
Dosing: Alogliptin, a comparator DPP-4 inhibitor, or vehicle is administered orally at increasing dose levels.
-
Data Acquisition and Analysis: Hemodynamic (systolic, diastolic, and mean arterial pressure; heart rate) and ECG data (PR interval, QRS duration, QT interval corrected for heart rate - QTc) are continuously recorded. Data is averaged over specified time intervals and compared to baseline and vehicle control groups.
Myocardial Infarction Model in Rodents
Objective: To evaluate the potential cardioprotective effects of a test substance in a model of ischemia-reperfusion injury.
Experimental Workflow:
Figure 2: Workflow for assessing cardioprotection in a rodent myocardial infarction model.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Pre-treatment: Animals receive daily oral administration of alogliptin or vehicle for a specified period (e.g., 14 days) prior to surgery.
-
Surgical Procedure: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia for a defined period (e.g., 30 minutes), followed by reperfusion.
-
Assessment of Cardiac Function: Transthoracic echocardiography is performed at various time points post-surgery to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.
-
Histological Analysis: At the end of the study, hearts are excised, and infarct size is determined using staining techniques (e.g., triphenyltetrazolium chloride). Fibrosis can be assessed using Masson's trichrome staining.
Signaling Pathways in Cardiovascular Safety
The cardiovascular effects of alogliptin are primarily mediated through the inhibition of DPP-4, which leads to an increase in the active levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
GLP-1 Receptor-Mediated Cardioprotective Signaling
Increased levels of active GLP-1 can exert direct effects on the cardiovascular system through the GLP-1 receptor (GLP-1R), which is expressed on cardiomyocytes and endothelial cells.
Figure 3: Alogliptin's mechanism via GLP-1R signaling leading to cardioprotection.
Conclusion
The preclinical data available for alogliptin suggests a favorable cardiovascular safety profile, characterized by a lack of adverse hemodynamic or electrophysiological effects and potential for cardioprotection in models of cardiac injury. This profile is consistent with the neutral to favorable cardiovascular outcomes observed in large-scale clinical trials. Further preclinical comparative studies would be beneficial to fully elucidate the relative cardiovascular safety and efficacy of alogliptin in comparison to other DPP-4 inhibitors.
Safety Operating Guide
Proper Disposal of Alogliptin Benzoate in a Laboratory Setting
The proper disposal of Alogliptin Benzoate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before disposal, ensure that all handling of this compound adheres to the safety protocols outlined in the substance's Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including gloves, safety glasses, and appropriate lab clothing, should be worn to prevent skin and eye contact[1]. Handle the material in a well-ventilated area to avoid the formation and inhalation of dust[2][3]. In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal[1][2].
Waste Characterization and Regulatory Overview
This compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4]. However, it is classified as "Harmful if swallowed" and may cause damage to organs through prolonged or repeated exposure[4]. Therefore, it must not be disposed of as common household garbage or discharged into the sewage system[4]. All disposal activities must comply with federal, state, and local regulations for pharmaceutical waste[5][6][7]. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste[8][9].
| Regulatory and Safety Data Summary | |
| Hazard Classification | Harmful if swallowed; May cause damage to organs through prolonged or repeated exposure[4] |
| RCRA Hazardous Waste | Not explicitly listed as a P- or U-listed hazardous waste[4][10] |
| Transport Information | Not regulated as a hazardous material for transport[2][6] |
| Prohibited Disposal Methods | Disposal with household garbage; Discharge into sewage system[4] |
| Recommended Disposal | Offer to a licensed hazardous material disposal company; Incineration[6][11] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the compliant disposal of this compound from a research laboratory.
Step 1: Consult Institutional EHS
-
The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department[11]. They will provide specific guidance based on local and state regulations and determine the appropriate waste stream for this compound.
Step 2: Waste Segregation and Collection
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, gloves), and spill cleanup materials.
-
Place the waste into a designated, properly sealed, and clearly labeled hazardous waste container[1][2]. The label should identify the contents as "this compound Waste" and include any other information required by your institution.
Step 3: Arrange for Professional Disposal
-
Hazardous Waste Vendor: Your EHS department will arrange for the collection and disposal of the waste through a licensed hazardous or chemical waste management vendor[6][11].
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste is incineration at a permitted facility[6][8]. This ensures the complete destruction of the active pharmaceutical ingredient.
Step 4: Maintain Documentation
-
Keep detailed records of the waste generated, including the quantity, date of disposal, and the disposal vendor used. This documentation is essential for regulatory compliance[12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
This procedural guidance ensures that the disposal of this compound is conducted safely, protecting laboratory personnel and the environment while maintaining strict regulatory compliance.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. echemi.com [echemi.com]
- 3. targetmol.com [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
